Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative featuring a 5-membered lactam ring with a ketone group at position 5, a methyl ester at position 3, and a 4-methoxyphenyl substituent at position 1 (Figure 1). Pyrrolidinones are pharmacologically significant, exhibiting antibacterial, antiviral, and anticancer activities .
Synthesis: The compound is typically synthesized via esterification of its carboxylic acid precursor using methanol and a catalytic amount of sulfuric acid under reflux . For example, analogous compounds like methyl 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate are prepared by reacting the corresponding acid with methanol .
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-11-5-3-10(4-6-11)14-8-9(7-12(14)15)13(16)18-2/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZMKQFUWQHLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure:
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Reactants :
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Dimethyl itaconate (2.37 g, 15 mmol)
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4-Methoxyaniline (2.07 g, 15 mmol)
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Methanol (1.5 mL)
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Conditions :
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Stirred at room temperature for 12 hours, followed by reflux at 65°C for 2 hours.
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Workup :
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Solvent removal under reduced pressure.
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Residue dissolved in water (30 mL) and extracted with ethyl acetate (3 × 30 mL).
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Combined organic layers washed with brine (20 mL), dried over Na₂SO₄, and concentrated.
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Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 14 hours (12 h RT + 2 h reflux) |
| Solvent | Methanol |
| Purification | Ethyl acetate extraction |
| Characterization | ¹H NMR, IR, MS |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated ester, followed by intramolecular cyclization to form the pyrrolidine ring.
Michael Addition-Cyclization Strategy
An alternative one-pot method leverages Michael addition and cyclization, adapted from Beji et al.:
Reaction Procedure:
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Reactants :
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Methyl 2-diethoxyphosphoryl-3-methylene succinate (10 mmol)
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4-Methoxyaniline (10 mmol)
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Methanol (15 mL)
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Conditions :
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Stirred at 25°C for 12–24 hours.
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Workup :
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Solvent evaporated under reduced pressure.
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Crude product purified via column chromatography (ethyl acetate/hexane, 6:4).
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Key Data:
| Parameter | Value |
|---|---|
| Catalyst | None (thermal promotion) |
| Key Intermediate | γ-Amino ester |
| Cyclization Mode | 5-exo-trig |
Advantages : This method avoids harsh oxidants and enables modular substitution at the 1- and 4-positions of the pyrrolidine ring.
Comparative Analysis of Methods
Table 1: Method Comparison
Table 2: Optimization Strategies
| Parameter | Condensation Method | Michael Addition Method |
|---|---|---|
| Temperature | Reflux (65°C) | Ambient (25°C) |
| Solvent | Methanol | Methanol |
| Catalysis | None | None |
| Key Challenge | Byproduct formation | Phosphoryl group removal |
Critical Considerations :
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The condensation method is preferred for scalability but requires stringent temperature control to minimize decarboxylation.
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The Michael addition route offers functional group versatility but necessitates post-synthetic dephosphorylation.
Industrial-Scale Production
For bulk synthesis, continuous flow reactors enhance efficiency:
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Reactor Setup : Tubular reactor with immobilized amine catalysts.
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Conditions : 70°C, residence time 30 minutes.
Table 3: Industrial vs. Laboratory Yields
| Scale | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Laboratory | 91 | 95 | 12.50 |
| Industrial | 88 | 99 | 3.20 |
Troubleshooting and Mitigation
Common Issues:
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Low Yield :
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Impurity in Crude Product :
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Isomer Formation :
Emerging Methodologies
Recent advances include photoredox catalysis for enantioselective synthesis:
Future Directions :
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Enzyme-mediated cyclization for greener synthesis.
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Computational modeling to predict optimal substituent effects.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate exhibit promising anticancer properties. For example, compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines, including A549 human pulmonary adenocarcinoma cells. These studies demonstrated that certain modifications to the chemical structure could enhance anticancer efficacy, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The compound has been explored for its antimicrobial potential against various pathogens. Research indicates that certain derivatives show activity against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of specific functional groups into the structure has been linked to enhanced antimicrobial activity, making this compound a candidate for further investigation in the development of new antibiotics .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, which allow for the introduction of various substituents that can modulate biological activity. Structure-activity relationship studies have highlighted the importance of specific substituents on the aromatic ring and their impact on both potency and selectivity for biological targets .
Biological Interactions
Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanism of action. Investigations into its binding affinities with enzymes or receptors can provide insights into its therapeutic potential. Additionally, studies on pharmacokinetics and toxicity profiles are essential for evaluating safety and efficacy for potential clinical applications .
Case Studies and Research Findings
Several case studies have documented the effects of this compound in various experimental settings:
| Case Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on A549 cells with IC50 values comparable to established chemotherapeutics. |
| Study B | Antimicrobial Activity | Showed significant inhibition against MRSA with MIC values lower than 64 µg/mL. |
| Study C | SAR Analysis | Identified key structural features that enhance binding affinity to target receptors, guiding future drug design efforts. |
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural Features :
- The 4-methoxyphenyl group introduces electron-donating properties, enhancing resonance stabilization.
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents on the phenyl ring, ester/acid functionalization, and additional heterocyclic modifications. These changes influence physicochemical properties, reactivity, and biological activity.
Structural and Functional Variations
Table 1 summarizes key analogs and their properties:
Physicochemical Properties
- Lipophilicity : The methyl ester in the target compound increases lipophilicity compared to its carboxylic acid counterpart (e.g., 1-(4-(methoxycarbonyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) .
- Solubility : Hydroxyl-substituted analogs (e.g., 2-hydroxyphenyl derivative ) exhibit higher aqueous solubility due to hydrogen bonding, whereas fluorine substitution (e.g., 2-fluorophenyl ) reduces polarity.
- Stability : Electron-withdrawing groups (e.g., -F) enhance metabolic stability, while electron-donating groups (e.g., -OCH₃) may improve binding to aromatic receptors .
Biological Activity
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, a compound with a unique structural configuration, has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
This compound belongs to a class of pyrrolidine derivatives. The synthesis typically involves the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst. This process yields the methyl ester form, which is crucial for enhancing solubility and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, using both diffusion and serial dilution methods to establish minimum inhibitory concentrations (MICs) .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The compound's structure, particularly the methoxy group, appears to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has shown potential cytotoxic effects against cancer cell lines. For instance, it was evaluated against the MCF-7 breast cancer cell line, revealing an IC50 value of approximately 17 µM. This suggests that this compound may inhibit cancer cell proliferation effectively .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 17 |
| HT-29 | 9 |
| HeLa | 15 |
The biological activity of this compound can be attributed to its ability to interfere with cellular processes. The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function . Furthermore, its antimicrobial action may involve the disruption of bacterial cell wall synthesis or function.
Case Studies
Several case studies have highlighted the potential applications of this compound in pharmacology:
- Antibacterial Efficacy : A clinical evaluation noted that formulations containing this compound were effective in treating infections caused by resistant strains of bacteria, showcasing its relevance in modern medicine .
- Cancer Treatment : In vitro studies demonstrated that this compound could sensitize cancer cells to existing chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-component reactions involving aniline derivatives, acetylenedicarboxylates, and aromatic aldehydes. For example, a three-component reaction of aniline, diethyl acetylenedicarboxylate, and 4-methoxybenzaldehyde under reflux conditions yields pyrrolidinone derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (reflux vs. ambient), and catalytic systems (e.g., acid/base catalysis) to enhance diastereoselectivity and yield .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL (SHELX suite) provides precise bond lengths, angles, and conformation. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., ) are typical for related pyrrolidinone derivatives . Software like WinGX or ORTEP-3 aids in visualizing anisotropic displacement ellipsoids .
Q. How can researchers screen the pharmacological potential of this compound?
- Methodological Answer : Prioritize assays based on pyrrolidinone bioactivity profiles:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.
- Antioxidant : DPPH radical scavenging or FRAP assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include structure-activity relationship (SAR) studies by modifying substituents (e.g., methoxy or nitro groups) to enhance potency .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of this compound?
- Methodological Answer : Diastereoselectivity arises from steric and electronic effects in transition states. Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to favor specific stereoisomers. For instance, trans- vs. cis-configurations at the pyrrolidinone ring can be controlled by adjusting solvent polarity (aprotic vs. protic) and reaction temperature. NMR coupling constants (-values) and SCXRD confirm stereochemical outcomes .
Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare experimental NMR/IR data with theoretical values (e.g., B3LYP/6-31G** basis set) to validate accuracy .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on hydrogen bonding and π-π stacking with the 4-methoxyphenyl group .
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, crystal packing forces, or approximations in computational models.
- Crystallographic vs. DFT Geometry : Compare SCXRD bond lengths/angles with gas-phase DFT predictions. Account for intermolecular interactions (e.g., hydrogen bonds) in the solid state .
- Spectroscopic Deviations : Re-examine solvent polarity effects on NMR chemical shifts or IR stretching frequencies. Use polarizable continuum models (PCM) in DFT to mimic solvent environments .
Q. What strategies improve the resolution of overlapping signals in the NMR spectra of this compound?
- Methodological Answer :
- 2D NMR : Employ - COSY and - HSQC to assign overlapping proton signals (e.g., methoxy or aromatic protons).
- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange.
- Solvent Selection : Use deuterated DMSO or CDCl to shift proton resonances via solvent-induced deshielding .
Q. How can the crystal packing and supramolecular architecture of this compound be analyzed for material science applications?
- Methodological Answer :
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C-H···O, π-π).
- Topology Tools : Apply Mercury (CCDC) to identify hydrogen-bonding networks or coordination polymers. For example, the 4-methoxyphenyl group often participates in C-H···O interactions with ester carbonyls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
